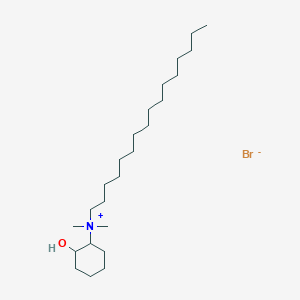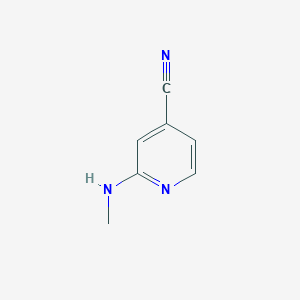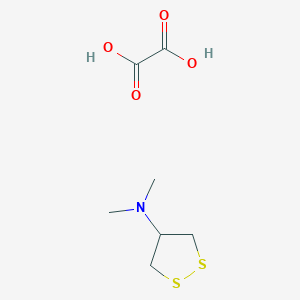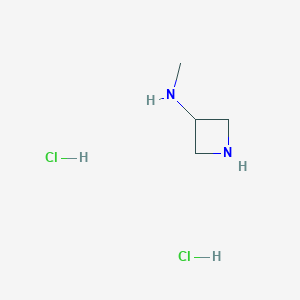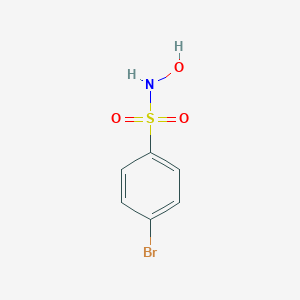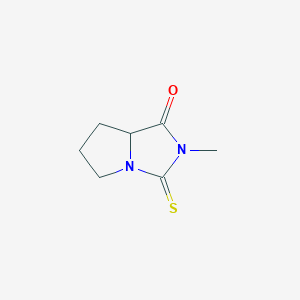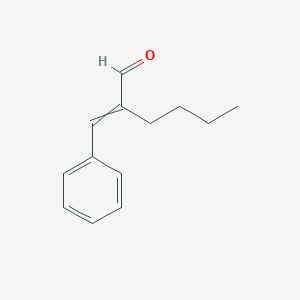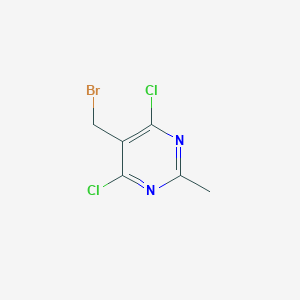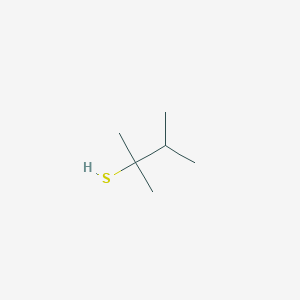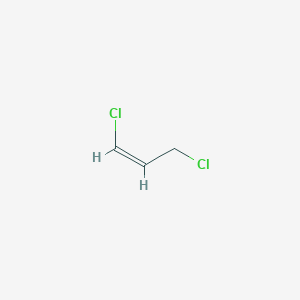
4,4-Dimethyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyloxetan-2-one is a cyclic organic compound with a molecular formula of C5H8O2. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyloxetan-2-one is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body, which in turn leads to the inhibition of various biological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,4-Dimethyloxetan-2-one are not well studied. However, it is believed to have anti-tumor, anti-inflammatory, and anti-viral properties. It is also believed to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4-Dimethyloxetan-2-one in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 4,4-Dimethyloxetan-2-one in scientific research. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is the development of new synthetic methods for the production of 4,4-Dimethyloxetan-2-one and its derivatives. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 4,4-Dimethyloxetan-2-one is a cyclic organic compound that has been widely used as a building block in the synthesis of various compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4,4-Dimethyloxetan-2-one in various fields.
Synthesemethoden
The synthesis of 4,4-Dimethyloxetan-2-one can be achieved through various methods, including the oxidation of 4,4-dimethyl-1,3-dioxane, the reaction of 4,4-dimethyl-1,3-dioxane with acetic anhydride, and the reaction of 4,4-dimethyl-1,3-dioxane with oxalyl chloride. Among these methods, the oxidation of 4,4-dimethyl-1,3-dioxane is the most commonly used method due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyloxetan-2-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it is used in the synthesis of fine chemicals, such as fragrances and flavors.
Eigenschaften
CAS-Nummer |
1823-52-5 |
|---|---|
Produktname |
4,4-Dimethyloxetan-2-one |
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
4,4-dimethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3 |
InChI-Schlüssel |
WHBGXDGQNOAWLX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)O1)C |
Kanonische SMILES |
CC1(CC(=O)O1)C |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



